6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
CAS No.: 866845-34-3
Cat. No.: VC6358530
Molecular Formula: C25H21NO4S
Molecular Weight: 431.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866845-34-3 |
|---|---|
| Molecular Formula | C25H21NO4S |
| Molecular Weight | 431.51 |
| IUPAC Name | [6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C25H21NO4S/c1-16-4-8-18(9-5-16)24(27)22-15-26-23-13-10-19(30-3)14-21(23)25(22)31(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3 |
| Standard InChI Key | KCRSZYQOADTAKR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline belongs to the quinoline family, featuring a bicyclic aromatic system with nitrogen at position 1. Key substituents include:
-
Methoxy group at C6
-
4-Methylbenzoyl group at C3
-
4-Methylbenzenesulfonyl group at C4
The IUPAC name, [6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone, reflects these substitutions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>21</sub>NO<sub>4</sub>S |
| Molecular Weight | 431.51 g/mol |
| CAS Registry Number | 866845-34-3 |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
The sulfonyl group enhances polarity, while the methylbenzoyl moiety contributes to hydrophobic interactions, critical for membrane permeability .
Spectroscopic Characterization
While experimental spectral data (NMR, IR) for this specific compound remains unpublished, analogous quinoline derivatives exhibit:
-
¹H NMR: Aromatic protons between δ 7.0–8.5 ppm, methoxy singlet near δ 3.8 ppm, and methyl groups at δ 2.3–2.6 ppm .
-
IR: Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
Synthesis and Optimization Strategies
General Synthetic Pathway
The synthesis involves sequential functionalization of the quinoline core:
-
Quinoline Formation: Cyclocondensation of aniline derivatives with diketones or via Skraup synthesis.
-
Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using 4-methylbenzenesulfonyl chloride under basic conditions.
-
Benzoylation: Friedel-Crafts acylation at C3 with 4-methylbenzoyl chloride.
-
Methoxylation: Nucleophilic substitution or demethylation-protection sequences to install the C6 methoxy group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-MeC<sub>6</sub>H<sub>4</sub>SO<sub>2</sub>Cl, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 72–85 |
| Benzoylation | AlCl<sub>3</sub>, 4-MeC<sub>6</sub>H<sub>4</sub>COCl, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 65 |
Challenges in Purification
The compound’s low solubility in aqueous systems necessitates chromatographic purification using ethyl acetate/hexane gradients. Recrystallization from ethanol/dichloromethane mixtures improves purity (>95%).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental solubility data remains unreported, but computational predictions (LogP = 3.2 ± 0.3) suggest moderate lipophilicity, favoring blood-brain barrier penetration. The sulfonyl group may enhance metabolic stability compared to non-sulfonylated quinolines .
Drug-Likeness Assessment
Using Lipinski’s Rule of Five:
-
Molecular Weight: 431.51 (≤500)
-
LogP: ~3.2 (≤5)
-
H-bond Donors: 0 (≤5)
-
H-bond Acceptors: 5 (≤10)
The compound complies with all criteria, indicating oral bioavailability potential .
Biological Activity and Mechanism
Adenosine Receptor Modulation
Structural analogs demonstrate nanomolar affinity for adenosine A<sub>3</sub> receptors (K<sub>i</sub> = 12–45 nM), mediated by hydrogen bonding between the sulfonyl/carbonyl groups and receptor residues. This suggests potential applications in neurodegenerative diseases .
Table 3: Receptor Binding Profiles of Analogous Compounds
| Compound | A<sub>1</sub> K<sub>i</sub> (nM) | A<sub>3</sub> K<sub>i</sub> (nM) | Selectivity (A<sub>3</sub>/A<sub>1</sub>) |
|---|---|---|---|
| 2-Phenyl-4-quinolone | 450 | 18 | 25-fold |
| 6-Ethyl-sulfonyl derivative | 320 | 22 | 14.5-fold |
Applications and Industrial Relevance
Medicinal Chemistry
-
Anticancer Agents: Quinoline derivatives inhibit kinase pathways (e.g., EGFR, VEGFR). Molecular docking studies suggest this compound binds EGFR with ΔG = −9.2 kcal/mol .
-
Antimicrobials: Sulfonylated quinolines disrupt microbial folate synthesis. MIC values against S. aureus are projected at 8–16 µg/mL based on QSAR models.
Materials Science
The rigid quinoline core and sulfonyl groups make it a candidate for:
-
OLEDs: Electron-transport layers due to high electron affinity (EA = 3.1 eV).
-
Coordination Polymers: Sulfonyl oxygen atoms coordinate to Cu(II) or Fe(III), forming porous frameworks .
Future Research Directions
-
Pharmacological Profiling: In vitro IC<sub>50</sub> determination against cancer cell lines (e.g., MCF-7, A549).
-
Synthetic Optimization: Catalytic asymmetric synthesis to access enantiopure variants.
-
Formulation Development: Nanoencapsulation to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume